molecular formula C15H11O5+ B1210327 Pelargonidin CAS No. 7690-51-9

Pelargonidin

Cat. No.: B1210327
CAS No.: 7690-51-9
M. Wt: 271.24 g/mol
InChI Key: XVFMGWDSJLBXDZ-UHFFFAOYSA-O
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Description

Pelargonidin is a naturally occurring anthocyanidin, a type of plant pigment responsible for the red, orange, and blue colors in many fruits and flowers. It is commonly found in red geraniums, strawberries, raspberries, and blueberries . This compound is known for its antioxidant, anti-inflammatory, antithrombotic, and antidiabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pelargonidin can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. One common method involves the extraction from strawberries using solvents like chloroform and methanol . Another method involves the use of high-speed countercurrent chromatography (HSCCC) combined with high-performance liquid chromatography (HPLC) to isolate this compound from strawberries .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources followed by purification using techniques like HSCCC and HPLC. The use of nanoliposomes for encapsulation has also been explored to enhance the stability and bioavailability of this compound .

Chemical Reactions Analysis

Types of Reactions: Pelargonidin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to act as an electron donor, making it susceptible to oxidation reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of this compound can lead to the formation of quinonoid structures, while reduction can yield dihydrothis compound .

Comparison with Similar Compounds

  • Cyanidin
  • Delphinidin
  • Peonidin
  • Petunidin
  • Malvidin

Pelargonidin’s unique properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-hydroxyphenyl)chromenylium-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-7H,(H3-,16,17,18,19)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFMGWDSJLBXDZ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11O5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

134-04-3 (chloride)
Record name Pelargonidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007690519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40861793
Record name Pelargonidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pelargonidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7690-51-9
Record name Pelargonidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7690-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pelargonidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007690519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelargonidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pelargonidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

> 350 °C
Record name Pelargonidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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